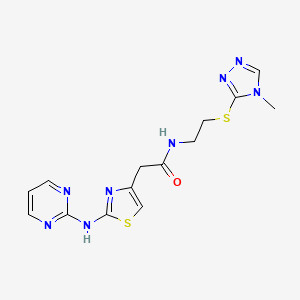
3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds to 3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile focuses on their synthesis and characterization. For instance, studies involve synthesizing novel pyridine derivatives starting from specific precursors and investigating their properties. These compounds are characterized using various spectroscopic methods and elemental analysis to elucidate their structures. The synthesis processes often involve multi-step reactions, including condensation, cyclization, and functional group transformations, highlighting the complexity and versatility of organic synthesis in creating targeted heterocyclic compounds with potential applications in various fields such as pharmaceuticals and materials science (Elewa et al., 2021).
Antimicrobial and Anticancer Activities
Several studies investigate the antimicrobial and anticancer activities of newly synthesized pyridine derivatives. These compounds are evaluated against various bacterial strains and cancer cell lines to assess their potential as therapeutic agents. The research aims to identify compounds with significant bioactivity that could serve as leads for the development of new antimicrobial and anticancer drugs. The biological evaluations are complemented by molecular docking studies to understand the interactions between the compounds and target proteins, providing insights into the mechanism of action and guiding the optimization of compound structures for enhanced activity (Flefel et al., 2018).
Heterocyclic Compound Synthesis
Research in this area also explores the synthesis of various heterocyclic compounds, such as pyrazines, pyridazines, and pyrimidines, using different synthetic strategies. These studies contribute to the development of novel heterocyclic frameworks with potential applications in medicinal chemistry and material science. The synthetic approaches often involve the use of enamines, azaenamines, and other key intermediates, showcasing the diversity of synthetic routes available for constructing complex heterocyclic systems (Abdallah, 2007).
properties
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c17-9-13-16(19-7-6-18-13)25-12-3-2-8-21(10-12)15(24)11-22-14(23)4-1-5-20-22/h1,4-7,12H,2-3,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZYJZLYVADMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2830851.png)


![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)








